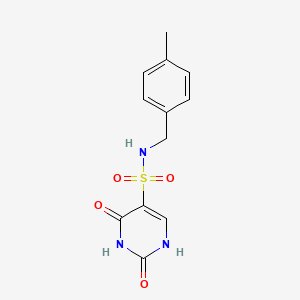![molecular formula C21H20FN5OS B2817415 N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358247-19-4](/img/structure/B2817415.png)
N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H20FN5OS and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinoline, closely related to the queried compound, have been designed and synthesized with the aim of exploring their anticancer properties. Specifically, a study by Reddy et al. (2015) synthesized various derivatives and evaluated their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds displayed significant cytotoxicity, indicating potential for cancer treatment.
Positive Inotropic Activity
Compounds with a structure similar to the queried compound, particularly those with the [1,2,4]triazolo[4,3-a]quinoline moiety, have been synthesized and evaluated for their positive inotropic activity, as detailed by Zhang et al. (2008). These compounds were tested on isolated rabbit heart preparations and showed favorable activity compared to standard drugs, suggesting potential applications in heart-related disorders.
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to the queried chemical have been explored. A study by Yurttaş et al. (2020) synthesized new triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity. Some of these compounds showed higher antifungal activity than antibacterial, indicating their potential as antimicrobial agents.
Antihistaminic Agents
Derivatives of the quinoline and triazoloquinoxaline, similar to the queried compound, have been synthesized and tested for H1-antihistaminic activity. A study by Alagarsamy et al. (2008) on novel triazolo[4,3-a]quinazolin-5-ones found that these compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting a potential new class of H1-antihistaminic agents.
Anticonvulsant Properties
Compounds within the same chemical family have been evaluated for their anticonvulsant effects. Research by Guan et al. (2007) on quinoline-2(1H)-one and triazolo[4,3-a]quinoline derivatives found that these compounds, especially the triazole-modified series, showed stronger anticonvulsant effects than their parent compounds, indicating their potential use in treating convulsions.
Benzodiazepine Binding Activity
A study focused on the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, structurally related to the queried compound, for their potential benzodiazepine binding activity. The research conducted by Francis et al. (1991) found some of these compounds to be potent benzodiazepine antagonists, suggesting applications in the development of therapeutic agents for nervous system disorders.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c1-12(2)19-25-26-20-21(24-15-6-4-5-7-17(15)27(19)20)29-11-18(28)23-16-10-14(22)9-8-13(16)3/h4-10,12H,11H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIEEQUPUXYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2817333.png)
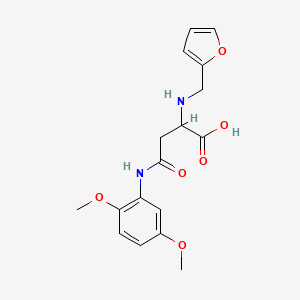
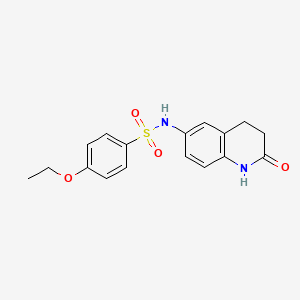
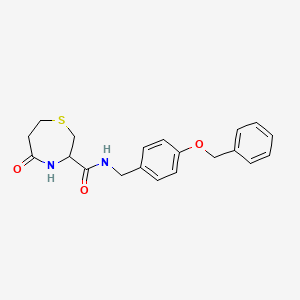
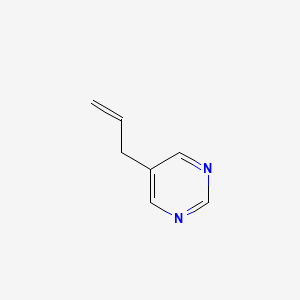
![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)
![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)
![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)
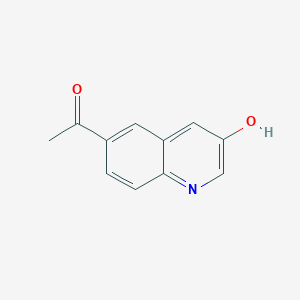
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)
